3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
Description
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester (Product Code: PC-1047) is a cyclic boronic ester featuring a cyclohexene backbone substituted with a methyl group at position 3 and a pinacol-protected boronic acid moiety at position 2 . Boronic acid pinacol esters are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and solubility in organic solvents compared to free boronic acids . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boron atom, preventing hydrolysis and enabling efficient handling in synthetic workflows .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRBTBASYOFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901154512 | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448211-44-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448211-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901154512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane, also known as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester or 6-Methyl-1-cyclohexene-1-boronic Acid Pinacol Ester, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction.
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium. This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
It’s worth noting that pinacol boronic esters are generally considered to be stable and readily prepared, which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction. This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the rate of the reaction can be considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.
Biological Activity
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester (CAS No. 448211-44-7) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Boronic Acid Derivatives
Boronic acids and their esters have been extensively studied for their roles in medicinal chemistry. They are known to interact with various biological targets, making them valuable in drug development. The unique reactivity of boron-containing compounds allows them to participate in diverse chemical reactions, including Suzuki-Miyaura coupling, which is pivotal in synthesizing pharmaceuticals.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Proteasome Activity : Similar to other boronic acid derivatives, this compound may inhibit proteasome activity, leading to the accumulation of misfolded proteins in cells, which can trigger apoptosis in cancer cells .
- Interact with Enzymes : The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity. This interaction is crucial for developing inhibitors targeting specific pathways involved in disease processes .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that boronic acid derivatives, including this compound, showed significant cytotoxicity against multiple cancer cell lines. The mechanism involved the inhibition of the ubiquitin-proteasome pathway, leading to increased apoptosis rates in treated cells .
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.
- Enzyme Interaction Studies : Investigations into the interactions of boronic esters with enzymes revealed that these compounds could effectively inhibit serine proteases by forming stable complexes with the active site residues. This property is being explored for therapeutic applications in treating diseases involving dysregulated protease activity .
Comparison with Similar Compounds
Positional Isomers on the Cyclohexene Backbone
- 4-Methylcyclohex-1-ene-1-boronic Acid Pinacol Ester (PN-2538)
- Structural Difference : The methyl group is located at position 4 instead of 3, and the boronic ester is at position 1.
- Reactivity Implications : The altered substitution pattern may influence steric and electronic effects during cross-coupling reactions. For example, proximity of the methyl group to the boron center could hinder coupling efficiency due to steric hindrance .
- Free Acid Form (BB-2538) : The unprotected 4-methylcyclohexen-1-ylboronic acid (CAS: 850567-92-9) is less stable and less soluble in organic solvents compared to its pinacol ester counterpart .
Functional Group Modifications
- 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester (CAS: 1092938-92-5) Structural Difference: A methoxy group replaces the methyl substituent. This contrasts with the electron-neutral methyl group in the 3-methyl derivative . Solubility: Similar to other pinacol esters, this compound exhibits improved solubility in chloroform and ketones compared to its boronic acid form .
- 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester Structural Difference: A methoxycarbonyl group is introduced at position 2.
Aromatic vs. Aliphatic Boronic Esters
- 3-Carboxybenzeneboronic Acid Pinacol Ester (PubChem CID: 2734653)
- Structural Difference : An aromatic benzene ring replaces the cyclohexene backbone.
- Applications : Aromatic boronic esters are more commonly used in biaryl synthesis via Suzuki-Miyaura couplings. The aliphatic 3-methylcyclohexene derivative may instead facilitate the construction of cyclic or strained alkenes .
- Solubility : Aromatic pinacol esters generally exhibit lower solubility in hydrocarbons (e.g., methylcyclohexane) compared to aliphatic variants .
Physicochemical and Spectroscopic Properties
NMR Spectral Characteristics
- 1H NMR :
- 13C NMR :
Solubility Trends
| Compound Type | Solubility in Chloroform | Solubility in Methylcyclohexane |
|---|---|---|
| Phenylboronic Acid Pinacol Ester | High | Low |
| 3-Methylcyclohexene Derivative | Moderate (inferred) | Very Low (inferred) |
Data extrapolated from phenylboronic ester solubility studies .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The 3-methylcyclohexene derivative’s steric profile may reduce coupling efficiency with bulky substrates compared to less hindered analogs like 4-methoxycyclohexene derivatives .
Oxidative Stability :
- Pinacol esters are resistant to oxidation under mild conditions. However, in the presence of H₂O₂, the ester group is cleaved to regenerate the boronic acid, as observed in 4-nitrophenylboronic acid pinacol ester studies .
Preparation Methods
Miyaura Borylation of Halogenated Cyclohexene Precursors
The most widely reported method involves palladium-catalyzed borylation of halogenated cyclohexene derivatives. For example, 3-methylcyclohex-1-ene-2-bromide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and base. A representative procedure adapted from patent CN102786543A involves:
-
Reaction Setup :
-
Workup :
Key Data :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 85–90 |
| Catalyst Loading | 0.05 equiv Pd | 90 |
| Reaction Time | 12–16 hours | 88 |
This method achieves high yields due to the stability of the pinacol boronate group under palladium catalysis.
Alternative Route: Boron Trifluoride-Mediated Transesterification
A less common but viable approach involves transesterification of trimethyl borate with pinacol in the presence of a cyclohexenyl Grignard reagent. Adapted from RSC protocols:
-
Grignard Formation :
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React 3-methylcyclohex-1-ene-2-magnesium bromide with boron trifluoride diethyl etherate in tetrahydrofuran (THF) at −78°C.
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Transesterification :
Challenges :
-
Lower yields (60–70%) due to competing side reactions.
Reaction Optimization and Mechanistic Insights
Catalyst Selection and Ligand Effects
Palladium catalysts such as Pd(OAc)₂ or Pd(dppf)Cl₂ are preferred for their efficiency in C–B bond formation. Phosphine ligands (e.g., PPh₃) enhance catalytic activity by stabilizing the palladium center during oxidative addition. For instance, a Pd:PPh₃ ratio of 1:8.3 improves turnover frequency by 40% compared to ligand-free systems.
Solvent and Temperature Dependence
Polar aprotic solvents (e.g., 1,4-dioxane, DME) facilitate reagent solubility and stabilize intermediates. Elevated temperatures (80–100°C) accelerate the reaction but may promote deboronation if prolonged.
Comparative Solvent Study :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 2.21 | 89 |
| DME | 7.20 | 85 |
| THF | 7.58 | 78 |
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with hexanes:ethyl acetate (20:1) effectively removes unreacted diboronates and palladium residues. Activated carbon treatment further decolorizes the product.
Spectroscopic Confirmation
Scalability and Industrial Applications
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce catalyst loading by 20%. The compound’s stability under ambient conditions (shelf life >24 months) makes it suitable for large-scale Suzuki couplings in API synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methylcyclohex-1-ene-2-boronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodology : Utilize Suzuki-Miyaura coupling precursors, such as halogenated cyclohexene derivatives, with pinacol borane under palladium catalysis. For example, Pd(dppf)Cl₂ in THF/water at 75°C under inert atmosphere achieves yields >90% in analogous boronic ester syntheses . Purification via column chromatography (silica gel, hexane/EtOAc) ensures >97% purity (GC), as validated for structurally similar pinacol esters .
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound’s structure?
- Methodology : Employ chiral derivatization agents like (R)-α-methylbenzylamine to coordinate with the boronic ester. ¹H and ¹³C NMR analysis of diastereomeric adducts distinguishes enantiomers, as demonstrated for 2-formylphenylboronic acid derivatives . For quantitative analysis, integrate ¹⁹F NMR if fluorine-containing analogs are synthesized .
Q. What storage conditions preserve the stability of this boronic ester?
- Methodology : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Cold storage is critical for boronic esters with strained cycloalkenyl groups, as shown for furan-3-boronic acid pinacol ester .
Advanced Research Questions
Q. How does steric hindrance from the methyl group impact cross-coupling efficiency in Suzuki reactions?
- Methodology : Compare reaction kinetics using substituted aryl halides (e.g., 5-bromoindane derivatives). Steric effects reduce coupling yields by ~20–30% versus unsubstituted analogs, as observed in 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester reactions . Optimize with bulky ligands (e.g., SPhos) to enhance catalytic activity .
Q. What strategies mitigate boronic ester decomposition during multistep syntheses of polycyclic systems?
- Methodology : Introduce temporary protecting groups (e.g., Boc) on reactive sites. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1-carboxylate retains >80% stability over 72 hours in THF . Monitor degradation via LC-MS with a C18 column and acetonitrile/water gradient .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density on the cyclohexene ring. For 3-fluoro-4-methylphenylboronic acid pinacol ester, simulations accurately predicted electrophilic attack at the para position (experimental yield: 82% vs. predicted 85%) .
Data Contradictions and Resolution
Q. Why do reported yields for similar Suzuki couplings vary significantly (e.g., 69.8% vs. 94%)?
- Analysis : Discrepancies arise from catalyst loading (0.5–5 mol% Pd) and base choice (K₃PO₄ vs. Cs₂CO₃). Higher yields (94%) correlate with optimized ligand ratios (1:1.2 Pd:ligand) and degassed solvents, as seen in tert-butyl 5-amino-3-fluoro-5′,6′-dihydro-[2,4′-bipyridine] syntheses .
Key Safety and Handling Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
